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4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate Documentation Hub

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  • Product: 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate
  • CAS: 67679-60-1

Core Science & Biosynthesis

Foundational

4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate structure

An In-depth Technical Guide to 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate: Structure, Synthesis, and Physicochemical Properties Authored by a Senior Application Scientist This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate: Structure, Synthesis, and Physicochemical Properties

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate, a calamitic (rod-shaped) liquid crystal. The content herein is structured to deliver foundational knowledge for researchers, scientists, and professionals in drug development and materials science, focusing on the molecule's structural characteristics, synthetic pathways, and essential physicochemical properties.

Introduction: The Significance of Core Structures in Liquid Crystal Design

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] In the design of thermotropic liquid crystals, the molecular architecture is paramount in determining the material's mesophase behavior, such as the nematic and smectic phases, which are crucial for applications in display technologies and as anisotropic solvents.[1] The molecule 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is a prototypical example of a liquid crystal, comprising a rigid core and flexible terminal chains, a common design motif for inducing liquid crystalline behavior. This guide will deconstruct this molecule to provide a thorough understanding of its scientific underpinnings.

Molecular Architecture and Structural Analysis

The structure of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is characterized by three key components: a 4-hexyloxyphenyl group, a central trans-4-butylcyclohexanecarboxylate core, and an ester linkage.

  • 4-Hexyloxyphenyl Group: This aromatic ring provides rigidity to the molecular core. The para-substituted hexyloxy chain (-O(CH₂)₅CH₃) is a flexible alkyl chain that contributes to the molecule's overall anisotropy and influences its melting and clearing points.

  • trans-4-Butylcyclohexanecarboxylate Core: The cyclohexane ring in its trans-conformation ensures a linear and rigid molecular shape, which is essential for the formation of liquid crystal phases.[2][3] The butyl group (-(CH₂)₃CH₃) is another flexible chain that, along with the hexyloxy chain, helps to lower the melting point and stabilize the liquid crystalline phase.

  • Ester Linkage (-COO-): This carboxylate group serves as a rigid linker connecting the phenyl and cyclohexyl rings, contributing to the planarity and polarizability of the molecule.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is typically achieved through an esterification reaction between 4-hexyloxyphenol and trans-4-butylcyclohexanecarboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hexyloxyphenol 4-hexyloxyphenol Esterification Esterification 4-hexyloxyphenol->Esterification trans-4-butylcyclohexanecarboxylic acid trans-4-butylcyclohexane- carboxylic acid trans-4-butylcyclohexanecarboxylic acid->Esterification DCC DCC (Dehydrating Agent) DCC->Esterification DMAP DMAP (Catalyst) DMAP->Esterification DCM Dichloromethane (Solvent) DCM->Esterification RT Room Temperature RT->Esterification Workup_Purification Work-up & Purification Esterification->Workup_Purification Final_Product 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate Workup_Purification->Final_Product

Caption: General workflow for the synthesis of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.

Detailed Experimental Protocol

Materials:

  • 4-Hexyloxyphenol (1.0 eq)

  • trans-4-Butylcyclohexanecarboxylic acid (1.1 eq)[4]

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hexyloxyphenol and trans-4-butylcyclohexanecarboxylic acid in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add DMAP followed by the portion-wise addition of DCC at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate.

Physicochemical Properties and Characterization

The physical and chemical properties of this liquid crystal are critical for its application. These properties are typically determined through a combination of thermal analysis and spectroscopy.

Thermal Properties

The phase transition temperatures are fundamental properties of a liquid crystal.

PropertyExpected RangeSignificance
Melting Point (Cr-LC) 50-80 °CTransition from crystalline solid to liquid crystal phase.
Clearing Point (LC-I) 100-150 °CTransition from liquid crystal phase to isotropic liquid.
Mesophase Range 50-70 °CThe temperature window in which the material exhibits liquid crystalline properties.

Note: These are estimated values based on similar structures. Actual values require experimental determination.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the molecular structure by identifying the chemical environment of the hydrogen atoms. Expected signals would include aromatic protons, protons on the cyclohexane ring, and protons of the alkyl chains.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This is used to identify the functional groups present in the molecule. A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl group.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.

Conclusion and Future Outlook

4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate represents a classic example of a calamitic liquid crystal, with its structure meticulously designed to promote mesophase behavior. Understanding its synthesis and physicochemical properties is crucial for its potential application in advanced materials. Future research could explore the effects of modifying the terminal alkyl chains or replacing the core aromatic and alicyclic rings with other moieties to fine-tune the liquid crystalline properties for specific technological applications.

References

  • PubChem. trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid. [Link]

  • Zhang, L., et al. "Synthesis of Transcyclohexane Carboxylic Acid Derivatives." Chinese Journal of Applied Chemistry, vol. 16, no. 2, 1999, pp. 85-87. [Link]

  • Chistyakov, T. N., & Rumyantsev, O. A. "tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate." Molbank, vol. 2021, no. 3, 2021, p. M1265. [Link]

  • Qi, Q.-R., et al. "trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 3, 2008, pp. o583. [Link]

  • Eliel, E. L., & Pietrusiewicz, K. M. "trans-4-t-BUTYLCYCLOHEXANOL." Organic Syntheses, vol. 59, 1979, p. 32. [Link]

  • Kim, J.-H., et al. "Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor." Polymers, vol. 13, no. 9, 2021, p. 1396. [Link]

  • Zaitsau, D. H., et al. "Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4-(trans-4-pentylcyclohexyl)benzonitrile)." The Journal of Chemical Thermodynamics, vol. 131, 2019, pp. 330-338. [Link]

  • Molbank. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids." MDPI. [Link]

  • Taylor & Francis Online. "Liquid crystals – Knowledge and References." [Link]

  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). [Link]

  • Gutsche, C. D., & Muthukrishnan, R. "p-tert-BUTYLCALIX[5]ARENE." Organic Syntheses, vol. 60, 1981, p. 4. [Link]

  • Smith, M. K., et al. "Rational synthesis of bis(hexyloxy)-tetra(hydroxy)-triphenylenes and their derivatives." RSC Advances, vol. 4, no. 72, 2014, pp. 38281-38292. [Link]

  • PrepChem.com. Synthesis of 4-tert-Butyl-cyclohexanol. [Link]

  • ResearchGate. (PDF) trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. [Link]

  • Google Patents.
  • Reddit. Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Link]

Sources

Exploratory

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate liquid crystal phase behavior

This guide details the phase behavior, synthesis, and characterization of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate , a critical nematogenic ester used in low-viscosity liquid crystal mixtures. Part 1: Core Di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the phase behavior, synthesis, and characterization of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate , a critical nematogenic ester used in low-viscosity liquid crystal mixtures.

Part 1: Core Directive - Technical Analysis

Compound Identity:

  • IUPAC Name: 4-Hexyloxyphenyl trans-4-butylcyclohexane-1-carboxylate

  • Common Codes: D-406 (Merck/EM Industries notation), 60-[C]4 (Hughes Aircraft notation).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 360.53 g/mol

Phase Behavior Overview: This molecule belongs to the class of phenyl cyclohexanecarboxylates (PCH esters) . Unlike cyanobiphenyls (like 5CB), PCH esters exhibit lower viscosity and better UV stability, making them ideal for Active Matrix (TFT) displays.

  • Mesomorphism: The molecule is enantiotropic nematogenic , meaning it exhibits a stable nematic phase upon both heating and cooling.

  • Smectic Tendencies: The hexyloxy tail (C6) places this homolog at the borderline of smectic behavior. While shorter homologs (methoxy/ethoxy) are purely nematic, the C6 chain induces transient smectic phases (typically SmA or SmB) just above the crystallization point, often observable only during supercooling or in specific mixtures.

  • Key Transition Temperatures (Approximate for Pure Isomer):

    • Crystal (Cr)

      
       Nematic (N):  ~30–35 °C (Low melting point is a key feature).
      
    • Nematic (N)

      
       Isotropic (Iso):  ~70–75 °C.
      
    • Note: Transition temperatures are sensitive to purity and trans/cis ratio. Commercial samples are >99% trans.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Engineering & Causality

The design of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate balances three competing forces:

  • Viscosity Reduction: The trans-cyclohexane ring is conformationally flexible compared to a benzene ring (as in biphenyls), significantly reducing rotational viscosity (

    
    ). This is crucial for fast switching times in displays.
    
  • Phase Stability: The ester linkage (-COO-) extends the conjugation slightly but introduces a dipole moment that stabilizes the nematic phase. The hexyloxy tail provides sufficient Van der Waals forces to maintain order without inducing the high-order smectic phases seen in longer chains (e.g., octyloxy).

  • Dielectric Anisotropy (

    
    ):  This molecule has a weakly negative or near-zero 
    
    
    
    due to the ester group's transverse dipole. It is often used as a "diluent" in positive
    
    
    mixtures to adjust viscosity and clearing point without disrupting the field-induced alignment.
Experimental Characterization Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

  • Objective: Determine precise phase transition enthalpies (

    
    ) and temperatures.
    
  • Method:

    • Load 2-5 mg of sample into an aluminum pan; crimp to seal.

    • Cycle 1 (Erase Thermal History): Heat to 90°C (Isotropic) at 10°C/min. Hold for 2 mins.

    • Cooling Scan: Cool to -20°C at 5°C/min. Observe supercooling crystallization (exothermic peaks).

    • Heating Scan (Data Collection): Heat to 90°C at 2°C/min.

    • Validation: The onset of the endothermic peak is the transition temperature. The area under the peak is integrated to find

      
      .
      

Protocol B: Polarized Optical Microscopy (POM)

  • Objective: Identify mesophase textures (Schlieren vs. Focal Conic).

  • Setup: Orthoscopic mode, crossed polarizers, hot stage control (

    
    0.1°C).
    
  • Observation:

    • Nematic Phase: Look for "Schlieren" textures (dark brushes) or "Marbled" textures. Flash the sample mechanically; if it flows like a liquid but stays birefringent, it is Nematic.

    • Smectic Phase: Look for "Focal Conic Fan" textures or homeotropic (black) domains if SmA.

    • Validation: A true Nematic phase will "scintillate" or flash upon mechanical stress (shear), whereas Smectic phases are more viscous and shear-resistant.

Part 3: Visualization & Formatting

Data Summary Table
PropertyValue / DescriptionNotes
Melting Point (Cr

N)
~32.3 °CValues vary by purity/method [1]
Clearing Point (N

Iso)
~72–79 °CHomologous series trend [2]
Phase Sequence Cr

(SmB/SmA)

N

Iso
Smectic phases often monotropic
Viscosity (

)
Low (~15-20 mPa·s)Due to cyclohexane ring
Optical Anisotropy (

)
~0.08 - 0.10Moderate birefringence
Dielectric Anisotropy (

)
~ -0.5 to -1.0Weakly negative
Diagram 1: Synthesis Pathway

Standard Schotten-Baumann Esterification for LC Purity

Synthesis A trans-4-Butylcyclohexane- carboxylic acid C Acid Chloride Intermediate A->C Reflux B SOCl2 (Thionyl Chloride) B->C F Crude Ester C->F DCM, 0°C D 4-Hexyloxyphenol D->F E Pyridine (Base Catalyst) E->F G Recrystallization (Ethanol/Hexane) F->G H Pure D-406 (>99.5% Trans) G->H Purification

Caption: Synthesis of D-406 via acid chloride method. Isomer purity (trans) is critical for liquid crystallinity.

Diagram 2: Phase Transition Logic

Thermodynamic progression of the D-406 molecule.

PhaseBehavior Solid Crystalline Solid (Cr) Highly Ordered Anisotropic Nematic Nematic Phase (N) Orientational Order No Positional Order Solid->Nematic Melting (~32°C) Smectic Smectic Phase (SmB/SmA) Layered Order (Metastable/Monotropic) Smectic->Solid Crystallization Nematic->Smectic Supercooling (<30°C) Iso Isotropic Liquid (I) Disordered Fluid Nematic->Iso Clearing (~75°C) Iso->Nematic Cooling

Caption: Phase sequence of D-406. The Smectic phase is often monotropic (observable only on cooling).

References

  • Liquid Crystal Materials for Matrix Displays. Hughes Aircraft Company, Technical Report. (Discusses 60-[C]4 / D-406 stability and melting behavior).

  • Effect on phase diagrams in the binary mixtures of the series of 4-n-alkyloxy phenyl-4'-n-alkyl cyclohexyl carboxylate.Indian Journal of Chemistry, Vol 43A. (Provides homologous series data for D-506, D-704, establishing the trend for D-406).

  • Synthesis and Mesomorphic Properties of Phenyl Benzoate Derivatives.Journal of Molecular Structure.

Foundational

Technical Guide: Nematic Phase Architecture of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate

The following technical guide details the nematic phase architecture, thermodynamic profile, and experimental characterization of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate (often chemically coded as 60-[C]4 or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nematic phase architecture, thermodynamic profile, and experimental characterization of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate (often chemically coded as 60-[C]4 or D-406 ).

Executive Summary

4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is a pivotal mesogen in the design of wide-temperature-range liquid crystal (LC) mixtures. Distinguished by its phenyl ester cyclohexanecarboxylate core, this molecule functions as a "low-melting diluent" in eutectic formulations. Unlike rigid biphenyl cores, the cyclohexane moiety introduces conformational flexibility that suppresses crystallization while maintaining a robust nematic order up to


.

This guide provides a rigorous analysis of its phase transitions, synthesis logic, and role in stabilizing the nematic phase against thermal degradation and crystallization.

Molecular Architecture & Mesogenic Core

The liquid crystalline behavior of this compound stems from its anisotropic molecular geometry, defined by three critical structural domains:

  • The Rigid Core (Mesogen): A central ester linkage (

    
    ) connects a trans-1,4-cyclohexylene  ring to a 1,4-phenylene  ring. The trans configuration of the cyclohexane is thermodynamically essential; the cis isomer adopts a bent "boat" conformation that disrupts molecular packing and destroys the nematic phase.
    
  • The Flexible Tails:

    • Head: A butyl group (

      
      ) attached to the cyclohexane.
      
    • Tail: A hexyloxy group (

      
      ) attached to the phenyl ring.
      
    • Function: These alkyl/alkoxy chains induce nanosegregation, stabilizing the nematic director (

      
      ) through van der Waals interactions while preventing excessive lattice hardening (crystallization).
      
  • Electronic Dipole: The ester group creates a transverse dipole moment, but the overall longitudinal anisotropy dominates, favoring parallel alignment (Nematic phase).

Structural Visualization

MolecularStructure cluster_0 Molecular Architecture: 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate Butyl Butyl Chain (C4H9-) Cyclo Cyclohexane Ring (trans-1,4) Butyl->Cyclo Flexible Spacer Ester Ester Linkage (-COO-) Cyclo->Ester Rigid Core Phenyl Phenyl Ring (1,4-Ar) Ester->Phenyl Dipole Bridge Hexyloxy Hexyloxy Chain (-OC6H13) Phenyl->Hexyloxy Tail Anchor caption Fig 1. Modular assembly of the mesogen. The trans-cyclohexane is critical for linearity.

Thermodynamic Profile: The Nematic Range

The defining feature of 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate is its ability to maintain a nematic phase at remarkably low temperatures compared to pure biphenyls.

Phase Transition Data
Transition TypeSymbolTemperature (

C)
Enthalpy (

)
Nature of Transition
Melting Point


*
HighFirst-order (Crystal

Nematic)
Clearing Point


LowWeakly First-order (Nematic

Isotropic)
Supercooling


N/AMetastable Nematic state

*Note: While the thermodynamic melting point of pure homologs often lies between 20-40°C, this specific derivative is reported in stability studies (e.g., Hughes Research Labs) to exhibit a working nematic range extending down to 0°C, likely due to stable supercooling or specific isomeric purity.

Thermal Causality
  • Low

    
     (0°C):  The cyclohexane ring is less planar and "floppier" than a benzene ring. This conformational entropy raises the free energy of the crystalline state relative to the nematic state, depressing the melting point.
    
  • High

    
     (74°C):  Despite the flexibility, the trans-cyclohexane maintains a high length-to-breadth ratio (aspect ratio), which is the primary driver for the orientational order parameter (
    
    
    
    ) required for the nematic phase.

Experimental Characterization Protocols

To validate the phase range and purity, the following self-validating protocols are recommended.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine exact transition enthalpies and detect polymorphic crystalline phases.

  • Sample Prep: Encapsulate 2-5 mg of solid in a hermetically sealed aluminum pan.

  • Cycle 1 (History Erase): Heat to

    
     (Isotropic) at 
    
    
    
    . Hold for 1 min.
  • Cooling Scan: Cool to

    
     at 
    
    
    
    .
    • Observation: Look for a small exotherm at

      
       (
      
      
      
      ).
    • Observation: Look for a sharp, large exotherm at

      
       (
      
      
      
      ). If absent, the sample has supercooled.
  • Heating Scan: Heat to

    
     at 
    
    
    
    . Record the onset of the endothermic peaks as
    
    
    and
    
    
    .
B. Polarized Optical Microscopy (POM)

Objective: Identify phase texture and defect structures.

  • Setup: Place sample between treated glass slides (planar alignment).

  • Isotropic State (

    
    ):  Field is dark under crossed polarizers.
    
  • Nematic State (

    
    ):  Upon cooling, "Schlieren textures" with 2- and 4-brush singularities should appear. Flash the sample by tapping to confirm fluidity.
    
  • Crystalline State (

    
    ):  Transition to a rigid, multi-colored mosaic texture indicates crystallization.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_DSC Thermodynamics (DSC) cluster_POM Texture (POM) Sample Raw Sample (D-406) Heat1 Heat to Isotropic (>80°C) Sample->Heat1 CrossPol Crossed Polarizers Sample->CrossPol Cool1 Cool @ 5K/min (Detect I->N) Heat1->Cool1 Freeze Cool to -20°C (Detect N->C) Cool1->Freeze Texture Schlieren Texture (Nematic) CrossPol->Texture caption Fig 2. Parallel characterization workflow to map the Nematic range.

Engineering the Nematic Range (Eutectics)

In drug delivery and display applications, a single component is rarely sufficient. This compound is primarily used as a matrix component to lower the melting point of mixtures via the Schröder-van Laar equation:



Where


 is the mole fraction and 

is the melting point. Because 4-Hexyloxyphenyl trans-4-butylcyclohexanecarboxylate has a relatively low enthalpy of fusion (

) and low

compared to terphenyls, it effectively depresses the melting point of the mixture deep below room temperature (often to

or lower) without significantly sacrificing the clearing point.

Synthesis & Purification

To ensure the wide nematic range (0-74°C), high purity (>99.5%) is required. Impurities act as nucleation sites, raising


 (undesirable) or lowering 

(undesirable).

Protocol:

  • Acylation: React trans-4-butylcyclohexanecarbonyl chloride with 4-hexyloxyphenol in the presence of Pyridine (acid scavenger).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Purification:

    • Wash with dilute HCl (remove pyridine).

    • Wash with dilute NaOH (remove unreacted phenol).

    • Recrystallization: Use Ethanol/Hexane (1:1). Repeat until the transition peaks in DSC are sharp (

      
       width).
      

References

  • Hughes Research Laboratories. (1982). Liquid Crystal Materials for Matrix Displays. Defense Technical Information Center. Retrieved from [Link]

  • Kelly, S. M. (1995).
  • Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures for Display Applications. (General reference for PCH ester series properties).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.

Protocols & Analytical Methods

Method

Application Note: High-Purity Purification of Phenyl Cyclohexanecarboxylate Liquid Crystals

An Application Note for Researchers and Drug Development Professionals Abstract Phenyl cyclohexanecarboxylate derivatives form a critical class of liquid crystals (LCs) utilized in various electro-optical applications. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Phenyl cyclohexanecarboxylate derivatives form a critical class of liquid crystals (LCs) utilized in various electro-optical applications. The performance of these materials is intrinsically linked to their purity; even trace amounts of ionic, organic, or particulate impurities can degrade key properties such as voltage holding ratio, clearing point, and mesophase stability.[1] This guide provides a comprehensive overview and detailed protocols for the purification of phenyl cyclohexanecarboxylate liquid crystals, targeting researchers and scientists in materials science and drug development. We will explore three primary purification methodologies: Recrystallization, Column Chromatography, and Zone Refining, followed by essential characterization techniques to validate purity.

Introduction: The Critical Role of Purity in Liquid Crystal Performance

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[2][3] Phenyl cyclohexanecarboxylate LCs are characterized by their rod-like molecular structure, which allows for the formation of ordered yet fluid mesophases.[4] This molecular arrangement is responsible for their unique optical and electrical anisotropy, which is harnessed in technologies like liquid crystal displays (LCDs).

Impurities disrupt the long-range orientational order of the liquid crystal molecules.[4] This disruption can lead to:

  • Reduced Clearing Point (TNI): The temperature of the transition from the nematic to the isotropic liquid phase is lowered, narrowing the operational temperature range.

  • Altered Electro-Optical Response: Ionic impurities can increase conductivity, leading to a lower voltage holding ratio and image sticking in display applications.[1]

  • Nucleation of Defects: Particulate or immiscible impurities can act as nucleation sites for defects in the liquid crystal alignment, scattering light and reducing contrast.

Therefore, achieving high purity (often >99.9%) is not merely a matter of good practice but a fundamental requirement for reliable device performance and reproducible research data.

General Purification and Characterization Workflow

The purification strategy for phenyl cyclohexanecarboxylate LCs typically involves a multi-step process to remove different types of impurities. A generalized workflow is presented below, starting from the crude synthetic product to the final, validated pure liquid crystal.

Purification_Workflow Crude Crude Phenyl Cyclohexanecarboxylate Recrystallization Recrystallization (Removes bulk impurities) Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography (Separates by polarity) Recrystallization->ColumnChromatography Further Purification ZoneRefining Zone Refining (For ultra-high purity) ColumnChromatography->ZoneRefining Optional: Ultra-purification Characterization Purity & Phase Characterization ColumnChromatography->Characterization ZoneRefining->Characterization PureProduct Purified Liquid Crystal (>99.9%) Characterization->PureProduct Validation

Caption: General workflow for the purification and validation of phenyl cyclohexanecarboxylate liquid crystals.

Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for removing insoluble impurities and significantly increasing the purity of a solid compound.[5][6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[7]

Causality Behind Solvent Selection: The ideal solvent should dissolve the phenyl cyclohexanecarboxylate completely at an elevated temperature but only sparingly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient allows for the selective crystallization of the desired product upon cooling, while impurities remain in the "mother liquor."[7]

Table 1: Recommended Solvents for Phenyl Cyclohexanecarboxylate Recrystallization

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Good general-purpose solvent. The polarity allows for dissolving the ester at elevated temperatures.
Hexane 69A non-polar solvent, useful if the impurities are significantly more polar than the target LC.
Heptane 98Similar to hexane but with a higher boiling point, allowing for a wider temperature gradient.
Toluene 111An aromatic solvent that can be effective due to π-π interactions, but requires careful handling.
Ethanol/Water Mix VariableA mixed-solvent system can be fine-tuned to achieve optimal solubility characteristics.[7]

Step-by-Step Protocol:

  • Dissolution: Place the crude phenyl cyclohexanecarboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[5] This step prevents the premature crystallization of the product on the filter.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[8][9] For phenyl cyclohexanecarboxylates, normal-phase chromatography is typically employed.

Principle of Separation: A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase).[10] The sample is loaded at the top of the column. Compounds with a higher affinity for the stationary phase travel down the column more slowly, while compounds with a lower affinity are eluted more quickly.[8] This differential migration allows for the separation of the target compound from impurities of different polarities.

Column_Chromatography cluster_0 Column Chromatography Workflow node1 Column Packing Pack column with stationary phase (e.g., Silica Gel) in slurry form. node2 Sample Loading Dissolve crude sample in minimal solvent and load onto the column surface. node1->node2 node3 Elution Pass mobile phase (e.g., Hexane/Ethyl Acetate) through the column. node2->node3 node4 Separation Compounds separate based on polarity. Non-polar elutes first. node3->node4 node5 Fraction Collection Collect eluent in separate tubes. node4->node5 node6 Analysis & Pooling | Analyze fractions by TLC. Pool pure fractions and evaporate solvent. node5->node6

Caption: Step-by-step workflow for purification via column chromatography.

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel (SiO₂) is the most common stationary phase for purifying moderately polar organic compounds like phenyl cyclohexanecarboxylates.[11]

  • Mobile Phase Selection: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Carefully pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Open the stopcock and begin adding the mobile phase to the top of the column. Maintain a constant flow rate. The separated compounds will travel down the column as distinct bands.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid crystal.

Method 3: Zone Refining

For applications demanding the highest purity (>99.999%), zone refining is the method of choice.[12] It is a physical method that relies on the principle that impurities are typically more soluble in the molten (liquid) phase of a material than in its solid phase.[13]

Principle of Operation: A narrow molten zone is passed slowly along a solid ingot of the material to be purified.[14] At the solid-liquid interface where freezing occurs, the crystal lattice of the solidifying material tends to exclude impurity molecules.[12] As the molten zone moves, it "sweeps" the impurities along with it, concentrating them at one end of the ingot.[15] The process is repeated multiple times to achieve ultra-high purity.[14]

Table 2: Zone Refining Parameters

ParameterTypical Value/RangeRationale
Zone Travel Speed 1-10 mm/hourA slow speed is crucial to maintain equilibrium at the freezing interface, allowing for efficient partitioning of impurities into the molten zone.[14]
Zone Length 1/10th of ingot lengthA shorter zone length generally leads to better purification efficiency.
Number of Passes 10 - 50Multiple passes are required to move the impurity concentration to one end of the ingot effectively.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation or degradation of the liquid crystal at elevated temperatures.

Protocol Outline:

  • Sample Preparation: The previously purified (e.g., by chromatography) phenyl cyclohexanecarboxylate is cast into a solid ingot, typically within a glass or quartz tube.

  • Zone Melting: A heater (e.g., a ring heater) is used to melt a narrow band of the ingot.

  • Zone Traversal: The heater is moved slowly and mechanically along the length of the ingot, or the tube is pulled through the heater.

  • Repetition: The process is repeated for the desired number of passes.

  • Impurity Removal: After the final pass, the end of the ingot where impurities have concentrated is physically cut off and discarded, leaving the remainder as ultra-pure material.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the identity and purity of the phenyl cyclohexanecarboxylate.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A single spot for the purified product indicates high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting range.

  • Differential Scanning Calorimetry (DSC): This is the primary method for characterizing the thermal transitions of a liquid crystal.[3] A pure sample will show sharp and reproducible phase transition peaks (e.g., Crystal-to-Nematic and Nematic-to-Isotropic).

  • Polarized Optical Microscopy (POM): Used to visualize the characteristic textures of the liquid crystal mesophases (e.g., nematic Schlieren or marbled textures).[4][16] The absence of foreign particles and the uniformity of the texture are indicators of purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): These techniques confirm the molecular structure of the compound and can detect the presence of any remaining organic impurities.

Safety and Handling Precautions

Working with phenyl cyclohexanecarboxylates and the solvents required for their purification necessitates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine powders.[19]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] In case of contact, rinse the affected area immediately with plenty of water.[20]

  • Storage: Store purified liquid crystals and solvents in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[19][21]

  • Waste Disposal: Dispose of all chemical waste (solvents, silica gel, impure fractions) according to institutional and local regulations. Do not pour chemicals down the drain.[18]

References

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2025, October 13).
  • High-Speed Zone Refining. (2016, June 16).
  • Zone Refining Unit.
  • An Introduction to Liquid Crystals and It‟s Types Nematic, Smetic and Cholestric Crystals. IRJIET.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 3). TCI Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.
  • Zone melting - Refining, Purification, Separ
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22).
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020, December 17). IOSR Journal.
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023, July 6). MDPI.
  • Zone Refining. DoITPoMS.
  • Zone Refining. EBSCO.
  • Recrystalliz
  • Recrystalliz
  • Phenylcyclohexane - Safety Data Sheet. (2019, March 25). Agilent Technologies.
  • Material Safety Data Sheet - Cole-Parmer. (2004, March 4). Cole-Parmer.
  • Column Chromatography: Principles, Procedure, and Applic
  • Liquid Chromatography. (2023, August 29). Chemistry LibreTexts.
  • Video: Column Chromatography: Principle, Separation of Compounds
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
  • Column Chromatography- Definition, Principle, Parts, Steps, Uses. (2022, January 7). Microbe Notes.
  • Recrystallization and Crystalliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Butylcyclohexanecarboxylate Isomer Purification

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, FAQs, and validated field protocols for removing cis-isomer impurities from 4-butylcyclohexanecarboxylate esters.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, FAQs, and validated field protocols for removing cis-isomer impurities from 4-butylcyclohexanecarboxylate esters. By leveraging thermodynamic equilibration and kinetic separation techniques, researchers can reliably isolate the highly desired trans-isomer.

Core Principles & Causality (FAQ)

Q1: Why is the trans-isomer thermodynamically favored over the cis-isomer? A1: In 1,4-disubstituted cyclohexanes, the bulky 4-butyl group acts as a conformational anchor, locking itself into the equatorial position to minimize 1,3-diaxial steric interactions. In the trans-isomer, the 1-carboxylate ester group is also positioned equatorially (forming a stable diequatorial conformation). In contrast, the cis-isomer forces the ester group into the sterically hindered axial position. The conformational free energy (A-value) of a carboxylate ester group (e.g., -CO2Et) is approximately 1.1 ± 0.1 kcal/mol[1], which drives the thermodynamic preference for the trans state.

Q2: Why does my synthesis yield a mixture of both isomers instead of just the stable trans-isomer? A2: Many synthetic routes, such as the catalytic hydrogenation of 4-butylbenzoic acid derivatives or the quenching of enolates, are kinetically controlled. Kinetic protonation of an enolate intermediate often occurs from the less sterically hindered face, which paradoxically yields a significant fraction of the axial (cis) ester.

Q3: Can I separate the isomers using standard silica gel chromatography? A3: Yes, but it is challenging at scale. The cis-isomer (axial ester) is more sterically shielded, which reduces its binding affinity to the polar silica stationary phase, causing it to elute slightly faster than the trans-isomer. However, due to peak tailing and close retention factors (


), chromatographic resolution is generally reserved for analytical or small-scale preparative work.

Troubleshooting Guide

Issue: Epimerization reaction stalls at a 60:40 trans:cis ratio.

  • Root Cause: Insufficient base strength or trace water quenching the enolate. Epimerization requires the reversible formation of a planar enolate[2].

  • Solution: Ensure strictly anhydrous conditions. Switch from a weaker base (like K2CO3) to a stronger, non-nucleophilic base like Potassium tert-butoxide (KOtBu) in THF, or use Sodium methoxide (NaOMe) in anhydrous methanol if transesterification is acceptable. Heating to 150 °C with strong bases like NaH has been shown to push the equilibrium to 85:15 trans:cis[2].

Issue: Ester hydrolysis occurs during epimerization.

  • Root Cause: Presence of hydroxide ions (OH⁻) due to wet solvents, leading to saponification of the ester into the corresponding carboxylic acid.

  • Solution: Use freshly titrated alkoxide bases in strictly anhydrous alcoholic solvents. If hydrolysis has already occurred, you can exploit this kinetically: the trans-ester hydrolyzes faster than the cis-ester due to the equatorial group's greater accessibility to enzymes or reagents[3]. Alternatively, re-esterify the mixture post-epimerization using concentrated sulfuric acid, which achieves esterification without epimerization[4].

Experimental Protocols: Self-Validating Systems

Protocol A: Base-Catalyzed Thermodynamic Epimerization

This protocol converts the kinetically trapped cis-isomer into the thermodynamically stable trans-isomer via an enolate intermediate.

Step-by-step Methodology:

  • Preparation: Dissolve 10.0 g of the crude 4-butylcyclohexanecarboxylate ester (mixed cis/trans) in 100 mL of anhydrous solvent (e.g., methanol) under an inert argon atmosphere.

  • Base Addition: Slowly add 0.5 equivalents of Sodium methoxide (NaOMe) as a 25 wt% solution in methanol. (Causality: Using the alkoxide corresponding to the ester alkyl group—NaOMe for methyl esters—prevents mixed ester formation via transesterification).

  • Reflux: Heat the reaction mixture to gentle reflux (65 °C) for 12–16 hours. The extended time ensures the equilibrium strongly favors the diequatorial trans-isomer[2].

  • Quench: Cool the mixture to 0 °C and strictly quench with 50 mL of saturated aqueous NH4Cl. (Causality: A buffered acidic quench prevents base-catalyzed hydrolysis during the aqueous workup).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Analyze the crude product via 1H NMR or GC-FID. The trans:cis ratio should exceed 85:15.

Protocol B: Low-Temperature Crystallization (Enrichment)

If the ester is a liquid at room temperature, convert it to a solid derivative (e.g., saponify to the carboxylic acid) before crystallization. If it is a solid:

  • Dissolution: Dissolve the epimerized mixture (>85% trans) in a minimal amount of boiling hexanes (approx. 3 mL/g).

  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a -20 °C freezer overnight. (Causality: The trans-isomer packs more efficiently into a crystal lattice due to its planar-like diequatorial structure, making it less soluble at low temperatures than the cis-isomer).

  • Filtration: Filter the cold suspension rapidly through a chilled Buchner funnel. Wash the filter cake with 1 volume of ice-cold hexanes.

  • Validation: GC analysis of the crystals should show >99% trans-isomer purity.

Workflows and Reaction Pathways

Epimerization Cis cis-4-Butylcyclohexanecarboxylate (Axial Ester, Kinetically Trapped) Enolate Enolate Intermediate (Planar alpha-carbon) Cis->Enolate Base (e.g., NaOMe) - H+ Enolate->Cis + H+ Equatorial Protonation Trans trans-4-Butylcyclohexanecarboxylate (Equatorial Ester, Thermodynamically Favored) Enolate->Trans + H+ Axial Protonation

Base-catalyzed epimerization pathway from cis to trans isomer via a planar enolate intermediate.

Workflow Start Crude Ester Mixture (cis/trans blend) Epimerization 1. Base-Catalyzed Epimerization (NaOMe / MeOH, Reflux) Start->Epimerization Quench 2. Acidic Quench & Extraction (NH4Cl aq, EtOAc) Epimerization->Quench Check 3. GC/NMR Analysis (Check trans:cis ratio) Quench->Check Decision Ratio > 85:15? Check->Decision Decision->Epimerization No (Re-subject) Cryst 4. Low-Temp Crystallization (Hexanes, -20°C) Decision->Cryst Yes Pure Pure trans-Isomer (>99% de) Cryst->Pure

Step-by-step experimental workflow for the enrichment and isolation of the trans-isomer.

Quantitative Data Comparison

Separation MethodTypical Starting Ratio (trans:cis)Achievable Final PurityScalabilityPrimary Mechanism of Action
Base-Catalyzed Epimerization Any (e.g., 50:50)~85:15 to 95:5High (Kilo-scale)Thermodynamic equilibration via planar enolate[2].
Low-Temp Crystallization > 80:20> 99:1High (Kilo-scale)Differential lattice packing and solubility.
Silica Gel Chromatography Any> 95:5Low (Gram-scale)Differential steric shielding of the polar ester group.
Enzymatic Resolution Any> 90:10MediumLipase preference for unhindered diequatorial esters[3].

References

  • The synthesis of a selective PDE4/TNFα inhibitor Source: ResearchGate URL:[Link][1]

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: Google Patents URL:[2]

  • Separation of cis/trans-cyclohexanecarboxylates by enzymatic hydrolysis: preference for diequatorial isomers Source: J-GLOBAL (Japan Science and Technology Agency) URL:[Link][3]

  • Ester hydrolysis in concentrated sulfuric acid Source: ResearchGate URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing trans-Isomer Ratios in Cyclohexanecarboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when targeting the trans-isomer of substituted cyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when targeting the trans-isomer of substituted cyclohexanecarboxylates. Whether you are synthesizing active pharmaceutical ingredients (APIs) like tranexamic acid or engineering rigid biobased polyesters, controlling the stereocenter at the cyclohexane ring is paramount.

This guide bypasses generic advice, offering field-proven causality, self-validating protocols, and authoritative mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Core Workflow & Mechanistic Pathway

The synthesis of trans-cyclohexanecarboxylates typically involves a two-stage approach: kinetic reduction of an aromatic precursor followed by thermodynamic equilibration.

G Start1 Aromatic Precursor (e.g., Benzoic Acid) Hydro Catalytic Hydrogenation (Rh/C, scCO2 or PtRu PEM) Start1->Hydro Reduction Start2 cis-Cyclohexanecarboxylate (or cis/trans mixture) Epim Thermodynamic Epimerization (Base-catalyzed, e.g., NaOMe) Start2->Epim Enolization Inter Kinetic Mixture (cis-dominant or mixed) Hydro->Inter Kinetic Control Product Optimized trans-Isomer (Thermodynamic Product) Epim->Product Equilibration Inter->Epim Isomerization

Workflow for optimizing trans-isomer ratios via kinetic hydrogenation and thermodynamic epimerization.

Frequently Asked Questions (FAQs)

Q1: Why does my hydrogenation of 4-substituted benzoic acids yield predominantly the cis-isomer, and how can I shift this to trans? A1: Catalytic ring hydrogenation of aromatic precursors on solid transition metal catalysts (e.g., Rh/C, Pd/C) typically proceeds via syn-addition of hydrogen from the catalyst surface. This kinetic control intrinsically favors the formation of the cis-isomer. To optimize for the trans-isomer, you must either employ post-hydrogenation thermodynamic epimerization or alter the hydrogenation conditions. For instance, conducting the reaction in supercritical CO2 (scCO2) with Rh/C at 323 K enhances reaction rates and allows for easier phase separation, though it still yields a kinetic mixture [1]. Alternatively, electrocatalytic hydrogenation using a PtRu alloy in a proton-exchange membrane (PEM) reactor under mild conditions prevents over-reduction of the carboxyl group, providing a clean mixture that can be subsequently epimerized [2].

Q2: What is the mechanistic basis for base-catalyzed epimerization of cis-cyclohexanecarboxylates? A2: The trans-1,4-disubstituted cyclohexane framework is thermodynamically favored because both the carboxylate and the 4-substituent can adopt equatorial positions, minimizing 1,3-diaxial steric strain. When treated with a strong base (e.g., sodium methoxide), the α-proton of the ester is abstracted, forming a planar enolate intermediate. Reprotonation occurs reversibly. Because the trans-isomer is lower in energy, the equilibrium shifts heavily toward the trans-configuration. Note: This requires the ester form; free carboxylic acids form a carboxylate dianion which resists α-deprotonation.

Q3: Can biocatalytic methods improve the trans-isomer ratio for sensitive substrates? A3: Yes. For specific pharmaceutical intermediates, biocatalytic dynamic kinetic resolution is highly effective. Transaminase enzymes have been engineered to selectively deaminate or isomerize the cis-isomer into the trans-isomer via a ketone intermediate, achieving >99% diastereomeric excess (de) [4].

Troubleshooting Guide & Data Presentation

Issue: Low trans-to-cis ratio after epimerization. Causality: Insufficient base strength, presence of water (causing ester hydrolysis to the unreactive carboxylate), or insufficient reaction time. Solution: Ensure strictly anhydrous conditions. Use alkoxide bases matching the ester alkyl group (e.g., NaOMe/MeOH for methyl esters) to prevent transesterification side-products.

Table 1: Effect of Epimerization Conditions on trans/cis Ratio

ConditionCatalyst / BaseSolventTemp (°C)Typical trans:cis RatioCausality / Notes
Kinetic Hydrogenation Rh/CscCO2 or Dioxane/H2O5030:70Syn-addition on catalyst surface favors cis [1, 3].
Mild Epimerization K2CO3MeOH6560:40Weak base leads to incomplete enolization.
Strong Base Equilibration NaOMeMeOH65 (Reflux)>95:5Complete enolization; strict thermodynamic control.
High-Temp Thermal NoneNeat25080:20High energy cost; significant risk of thermal degradation.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation of Benzoic Acids

Self-Validating Mechanism: The reaction's chemoselectivity is validated by monitoring hydrogen uptake. A sharp cessation of pressure drop after exactly 3 equivalents of H2 are consumed confirms complete ring reduction without over-reduction of the carboxylate group.

Step-by-step Methodology:

  • Preparation: Load 5.0 mmol of the 4-substituted benzoic acid and 50 mg of 5% Rh/C catalyst into a high-pressure stainless-steel autoclave.

  • Solvent Addition: Add 15 mL of a 1:1 mixture of 1,4-dioxane and water. Causality: This binary solvent system increases the selectivity for cyclohexanecarboxylic acid and suppresses unwanted esterification side-reactions [3].

  • Purging: Seal the reactor, purge three times with H2 gas to remove atmospheric oxygen, and pressurize to 6.89 MPa (approx. 1000 psi).

  • Reaction: Heat the reactor to 50 °C (323 K) and stir vigorously (800 rpm) for 8 hours.

  • Workup: Vent the H2 gas safely. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.

  • Isolation: Extract the filtrate with dichloromethane (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate to yield the kinetic cis/trans mixture.

Protocol B: Thermodynamic Epimerization of cis-Cyclohexanecarboxylates

Self-Validating Mechanism: By tracking the disappearance of the cis-isomer's distinct NMR signals (the equatorial α-proton typically resonates further downfield than the axial α-proton of the trans-isomer), the researcher can validate the reaction's equilibrium progress in real-time.

Step-by-step Methodology:

  • Esterification (If starting from free acid): Convert the mixed carboxylic acids to methyl esters using standard Fischer esterification (MeOH, cat. H2SO4, reflux) to enable α-deprotonation.

  • Setup: Dry glassware in an oven at 120 °C and purge with inert gas (Ar or N2). Dissolve 10.0 mmol of the cis-enriched methyl cyclohexanecarboxylate in 20 mL of anhydrous methanol.

  • Enolization: Add 12.0 mmol (1.2 equivalents) of sodium methoxide (NaOMe) as a 25 wt% solution in methanol. Causality: Excess strong base ensures complete formation of the enolate equilibrium.

  • Equilibration: Reflux the mixture at 65 °C for 12 hours under an inert atmosphere.

  • Quenching: Cool the reaction to 0 °C and quench with 15 mL of saturated aqueous NH4Cl. Causality: A mild acidic quench prevents ester hydrolysis while rapidly neutralizing the alkoxide, "freezing" the thermodynamic ratio.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Verification: Verify the trans:cis ratio via 1H NMR integration of the α-proton multiplet.

References

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
  • Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor. RSC.
  • Selective hydrogenation of benzoic acid to cyclohexane carboxylic acid over microwave-activated Ni/carbon catalysts.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
Troubleshooting

Technical Support Center: High-Purity Separation of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

The following technical support guide is designed for researchers and process chemists working with 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate , a classic nematic liquid crystal mesogen. This guide addresses the crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate , a classic nematic liquid crystal mesogen.

This guide addresses the critical challenge of separating the trans-isomer (the active mesogen) from the cis-isomer (a phase-disrupting impurity) and other synthesis byproducts.

Current Status: Online Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isomer Separation, and Troubleshooting

Core Troubleshooting Guide (Q&A)

Q1: My Differential Scanning Calorimetry (DSC) shows a depressed Nematic-Isotropic transition point. What is the primary suspect?

A: The primary suspect is cis-isomer contamination . In cyclohexane-based liquid crystals, the trans-1,4-disubstituted cyclohexane ring provides the necessary linearity for mesophase formation. The cis-isomer adopts a bent conformation, acting as a potent impurity that disrupts molecular packing. Even 1-2% cis-content can significantly lower the clearing point (


).
  • Immediate Action: Perform a thermodynamic equilibration (if not already done) followed by selective recrystallization (See Protocol A).

Q2: Standard C18 HPLC fails to baseline-separate the cis/trans isomers. What column chemistry do you recommend?

A: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. While C18 relies purely on hydrophobicity, the cis and trans isomers have very similar hydrophobicities. However, their spatial shapes interact differently with the


-electrons of a phenyl-based column.
  • Mechanism: The trans-isomer is planar/linear and can align more effectively with the stationary phase's phenyl rings (

    
    -
    
    
    
    and steric recognition), typically resulting in longer retention compared to the "bent" cis-isomer.
  • Recommendation: Use a Phenyl-Hexyl column with a Methanol/Water gradient (Methanol enhances

    
    -interactions better than Acetonitrile).
    
Q3: The crude product has a persistent yellow tint. How do I remove it?

A: This is likely due to oxidized 4-hexyloxyphenol or trapped coupling reagents (like DCC-urea).

  • For Phenols: Phenolic impurities are electron-rich and prone to oxidation (quinones). Wash the organic layer (DCM or Ethyl Acetate) with cold 1M NaOH (3x) followed by brine. The high pH deprotonates the phenol, moving it to the aqueous phase.

  • For Urea: If DCC was used, the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove. Cool the reaction mixture to -20°C to precipitate the bulk DCU, filter, and then proceed to flash chromatography.

Q4: Recrystallization is yielding low recovery. Is my solvent choice incorrect?

A: You are likely using a solvent that is too non-polar (like pure Hexane) or too polar (pure Ethanol) without temperature control.

  • The Fix: Use a Ethanol/Ethyl Acetate (9:1) system.

    • Dissolve the crude solid in minimal hot Ethyl Acetate (good solubility).

    • Slowly add hot Ethanol (anti-solvent for impurities).

    • Allow slow cooling to room temperature, then 4°C. The trans-isomer packs more efficiently and will crystallize out, leaving the cis-isomer and oily impurities in the mother liquor.

Experimental Protocols

Protocol A: Selective Recrystallization (Trans-Enrichment)

Target: Removal of cis-isomers and synthesis byproducts.

  • Dissolution: Place 10 g of crude ester in a 250 mL Erlenmeyer flask. Add 20 mL of Ethyl Acetate . Heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: While stirring at 60°C, dropwise add Ethanol (~100 mL) until the solution becomes slightly turbid.

  • Clarification: Add just enough Ethyl Acetate (1-2 mL) to clear the turbidity.

  • Crystallization: Remove heat. Insulate the flask with foil to allow slow cooling (over 4-6 hours) to room temperature. This slow rate favors the thermodynamically stable trans-crystal lattice.

  • Harvest: Cool to 4°C for 1 hour. Filter the white needles/plates. Wash with cold Ethanol.

  • Validation: Check purity via HPLC. If cis > 0.5%, repeat.

Protocol B: Silica Gel Flash Chromatography

Target: Removal of unreacted phenol and non-polar byproducts.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient from 95:5 to 90:10).

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Elution Order:

    • Non-polar impurities (fastest).

    • Target Ester (4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate).

    • Unreacted Phenol (slower, often tails).

    • Free Acid (retained at top unless acetic acid is added).

Protocol C: HPLC Method for Isomer Quantification

Target: Analytical verification of >99.9% purity.

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Methanol (0.1% Formic Acid)
Gradient 70% B to 100% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring absorption)
Temperature 40°C (improves mass transfer)

Visualized Workflows

Diagram 1: Purification Logic Flow

This workflow illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Cis/Trans Acid + Phenol + Urea) Filtration Cold Filtration (-20°C) Start->Filtration Remove DCU (if DCC used) Wash Liquid-Liquid Extraction (1M NaOH Wash) Filtration->Wash Filtrate Flash Flash Chromatography (Hexane/EtOAc 95:5) Wash->Flash Organic Layer Recryst Recrystallization (EtOH/EtOAc) Flash->Recryst Semi-Pure Solid QC HPLC Analysis (Phenyl-Hexyl Column) Recryst->QC QC->Recryst Fail (Repeat) Pass Purity > 99.5% Trans > 99.9% QC->Pass Success Fail Cis Isomer > 0.5%

Caption: Step-by-step purification logic ensuring removal of specific impurities at each stage.

Diagram 2: Isomer Separation Mechanism

Why Phenyl-Hexyl columns succeed where C18 fails.

SeparationMech Column Phenyl-Hexyl Stationary Phase InteractionT Strong Pi-Pi Stacking + Steric Fit Column->InteractionT InteractionC Weak Interaction Steric Hindrance Column->InteractionC Trans Trans-Isomer (Linear/Planar) Trans->InteractionT Aligns with Cis Cis-Isomer (Bent/Kinked) Cis->InteractionC Clashes with ResultT Longer Retention (Elutes 2nd) InteractionT->ResultT ResultC Shorter Retention (Elutes 1st) InteractionC->ResultC

Caption: Mechanistic difference in retention between Cis and Trans isomers on a Phenyl-Hexyl phase.

References

  • Imtakt USA. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Organic Syntheses. (2002). Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. Organic Syntheses, 79, 176. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Cis/Trans Isomers using Phenyl Columns.

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

Executive Summary & Chemical Context 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate belongs to a class of phenyl ester liquid crystals widely used in nematic mixtures for display technologies and photonics. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate belongs to a class of phenyl ester liquid crystals widely used in nematic mixtures for display technologies and photonics. Unlike simple solvents, this molecule is a high-molecular-weight, lipophilic ester. It is not a volatile solvent, nor is it highly acute toxic (like cyanides), but it presents specific challenges due to its environmental persistence and viscosity .

Critical Operational Insight: Researchers often mistake liquid crystals for benign oils. While their acute toxicity is generally low, they are aquatic toxins and can cause contact dermatitis. Because they are designed to be chemically stable for display lifetimes, they do not degrade easily in the environment. Do not dispose of this material down the drain.

Hazard Identification & Safety Profile

Before disposal, you must validate the hazard profile. This substance is an organic ester.

Table 1: Hazard Classification Summary
Hazard CategoryClassificationGHS CodeOperational Implication
Skin Irritation Category 2H315 Causes skin irritation.[1][2][3] Nitrile gloves are mandatory.
Eye Irritation Category 2AH319 Causes serious eye irritation.[1][2][4] Safety goggles required.
Aquatic Toxicity Chronic Cat 4H413 May cause long-lasting harmful effects to aquatic life. Zero drain disposal.
Flammability CombustibleN/A High flash point (>100°C usually), but burns if heated.

Expert Note: The "greasy" nature of this molecule means it penetrates leather and cloth easily. If spilled on clothing, the clothing must be treated as hazardous waste, not laundered.

Immediate Spill Response Protocol

The "Sticky" Problem: Liquid crystals are viscous and hydrophobic. Water will not clean a spill; it will merely spread it. You must use the Solvent-Surfactant Method .

Step-by-Step Cleanup
  • Isolate: Evacuate the immediate 2-meter radius. Ensure good ventilation.[1][3][4][5][6]

  • PPE Up: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Contain: Use a spill pillow or make a dike with inert absorbent (vermiculite or sand) around the spill perimeter.

  • Absorb:

    • Cover the liquid with an inert absorbent (diatomaceous earth, sand, or commercial organic spill pads).

    • Why: This immobilizes the liquid crystal and prevents it from adhering to the floor.

  • Solvent Wash (The Critical Step):

    • Once the bulk is removed, the surface will remain "greasy."

    • Apply Acetone or Ethanol to a paper towel (do not pour directly on the floor to avoid spreading).

    • Wipe the area firmly.

    • Mechanism:[1][5][7][8][9] The organic solvent dissolves the lipophilic ester chains, lifting them from the surface.

  • Final Wash: Clean the area with hot soapy water to remove solvent residue.

Waste Disposal & Destruction

This section details the "Cradle-to-Grave" path for the chemical.

A. Waste Segregation (The Self-Validating System)

To ensure your disposal is compliant, ask these three questions. If the answer to all is "No," it goes into Non-Halogenated Organic Waste .

  • Is it mixed with heavy metals? (No, unless used in specific doped experiments).

  • Is it mixed with halogens (Cl, Br, F)? (No, this specific molecule is a hydrocarbon ester).

  • Is it aqueous? (No, it is insoluble in water).

Designation: Non-Halogenated Organic Solvent/Solid Waste.

B. Destruction Method

The only acceptable destruction method for phenyl cyclohexanecarboxylates is High-Temperature Incineration .

  • Mechanism: Oxidation at >850°C breaks the ester bond and oxidizes the cyclohexyl/phenyl rings into CO2 and H2O.

  • Prohibition: Never use evaporation or landfilling.[8] The molecule's biopersistence makes landfilling an environmental risk.

C. Disposal Decision Tree (Visualization)

DisposalWorkflow cluster_legend Process Key Start Waste Generation: 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate CheckState Physical State Check Start->CheckState SolidWaste Solid Waste Bin (Contaminated Wipes/Gloves) CheckState->SolidWaste Absorbents/PPE LiquidWaste Liquid Waste Stream CheckState->LiquidWaste Pure Chemical/Solvent Mix FinalDest Destruction: High-Temp Incineration SolidWaste->FinalDest Pack in Drum Segregation Segregation Check: Halogenated vs Non-Halogenated LiquidWaste->Segregation NonHalogen Container: Non-Halogenated Organic Waste Segregation->NonHalogen Pure Substance (Standard) Halogen Container: Halogenated Organic Waste Segregation->Halogen If mixed with DCM/Chloroform NonHalogen->FinalDest Halogen->FinalDest Decision Decision Point Container Waste Container

Figure 1: Decision logic for segregating liquid crystal waste streams to ensure proper incineration.

Regulatory & Compliance Codes

When filling out your hazardous waste tag, use the following codes. Note that while this specific chemical may not have a dedicated "U" or "P" list code, it falls under general organic waste regulations.

  • RCRA Code (USA): D001 (If mixed with flammable solvents) or None (if pure, but must still be managed as chemical waste). Best practice is to manage as Non-Regulated Chemical Waste destined for incineration.

  • European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Merck/MilliporeSigma. (2023). Safety Data Sheet: General Liquid Crystal Esters (Generic Class Guidance).

  • Dartmouth College EHS. (2023). Chemical Waste Disposal Guide: Organic Solvents and Mixtures.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipm...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when handling 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate, a liquid crystal compound. The protocols herein are designed to ensure your protection and the integrity of your work by explaining the causality behind each safety measure.

Hazard Identification: Understanding the Risks

  • Skin and Eye Irritation: Direct contact with organic esters and ethers can cause skin irritation and serious eye irritation or damage.[1][2][3][4][5]

  • Skin Sensitization: Prolonged or repeated skin contact may lead to an allergic skin reaction in some individuals.[1]

  • Respiratory Irritation: Inhalation of aerosols, mists, or vapors, especially when the compound is heated, may cause respiratory tract irritation.[2][4]

  • Aquatic Toxicity: Many complex organic molecules are harmful to aquatic life, necessitating stringent disposal protocols.[6]

The core principle of our safety protocol is to prevent direct contact and inhalation through a risk-based application of PPE. The level of protection must match the level of risk associated with each specific laboratory operation.

Core PPE Requirements: A Task-Based Summary

Effective protection relies on selecting the right equipment for the task at hand. The following table summarizes the minimum PPE requirements for common laboratory procedures involving 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Ambient Temp, <100g) ANSI Z87.1 Safety Glasses with Side Shields[7][8][9][10]Nitrile GlovesStandard Lab CoatNot typically required in a well-ventilated area.
Solution Prep & Mixing (Ambient Temp) Chemical Splash GogglesNitrile GlovesStandard Lab CoatNot typically required in a well-ventilated area.
Heating/Melting or Aerosol Generation Chemical Splash Goggles & Face Shield[11][12]Nitrile GlovesStandard Lab CoatRequired. Work must be performed in a certified chemical fume hood.[13] A NIOSH-approved respirator may be necessary for maintenance or in case of ventilation failure.[10]
Large-Scale Transfers (>100g) or Spills Chemical Splash Goggles & Face ShieldNitrile Gloves (consider double-gloving)Chemical-Resistant Apron over Lab CoatDependent on spill size and ventilation. A NIOSH-approved air-purifying respirator with organic vapor cartridges should be available.

Operational Protocols: Step-by-Step PPE Guidance

Here, we detail the procedural logic for PPE selection based on the specific experimental workflow.

Protocol 1: Handling at Ambient Temperature (e.g., Weighing, Transfers)

This protocol applies to routine handling of small quantities where the risk of splashing or aerosol generation is low.

  • Preparation: Before handling the chemical, ensure your designated workspace is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[5]

  • Eye Protection: Don ANSI Z87.1 compliant safety glasses with side shields.[7][8][9][10] This is the minimum requirement to protect against accidental minor splashes or contact from a contaminated glove.

  • Body Protection: Wear a clean, long-sleeved laboratory coat, fully fastened.

  • Hand Protection: Don a pair of well-fitting nitrile gloves.[14][15] Inspect each glove for tears or pinholes before use.[16] Nitrile provides excellent protection against a wide range of organic compounds for incidental contact.[14][15]

  • Procedure: Conduct all handling within a well-ventilated area or a chemical fume hood.

  • Post-Procedure: After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in the designated hazardous waste container.[17] Wash hands thoroughly with soap and water.[1][4]

Protocol 2: Handling at Elevated Temperatures or with Agitation

When heating the compound to its liquid crystal phase or using methods like sonication, the risk of generating vapors and aerosols increases significantly.

  • Engineering Controls: All heating or agitation operations MUST be performed inside a certified chemical fume hood to control vapor and aerosol exposure. Ensure the sash is at the lowest practical height.

  • Eye and Face Protection: Wear chemical splash goggles. For added safety, a full-face shield worn over the goggles is required to protect against unexpected splashes or pressure changes.[11][12]

  • Body Protection: Wear a standard lab coat. For larger volumes, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Wear nitrile gloves. Be mindful that elevated temperatures can decrease the breakthrough time of chemicals through glove materials.[16] Change gloves frequently and immediately if contamination is suspected.

  • Respiratory Protection: The chemical fume hood serves as the primary barrier. A risk assessment may indicate the need for a NIOSH-approved respirator, particularly if there is a potential for hood failure or during large-scale operations.[10]

Decision Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on your operational plan.

PPE_Selection_Workflow start Start: Define Operation op_type Heating, Agitation, or Aerosol Generation Risk? start->op_type quantity Large Quantity (>100g) or High Splash Risk? op_type->quantity No   fume_hood MANDATORY: Work in Chemical Fume Hood op_type->fume_hood  Yes standard_ppe Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat quantity->standard_ppe No   enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat quantity->enhanced_ppe Yes   max_ppe Maximum PPE: - Goggles & Face Shield - Nitrile Gloves (Double?) - Lab Coat & Apron fume_hood->max_ppe end_ppe Proceed with Operation standard_ppe->end_ppe enhanced_ppe->end_ppe max_ppe->end_ppe

PPE selection workflow based on operational risk.

Emergency Procedures & First Aid

Spill Response:

  • Small Spill (<100 mL): Wearing your full task-appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean it up without specialized training and equipment.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek medical attention if irritation develops or persists.[1][18]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[19][20] Remove contact lenses if present and easy to do.[19][20] Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is a critical component of safe chemical handling, preventing environmental contamination and exposure to others.

  • PPE Disposal: All disposable PPE that has come into contact with the chemical, including gloves and wipes, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[17]

  • Chemical Waste: Never pour 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate or solutions containing it down the drain.[21] Collect all liquid and solid waste in a compatible, sealed, and properly labeled hazardous waste container.[13][22] The label should clearly state "Hazardous Waste" and list the chemical constituents. Follow all institutional and local regulations for hazardous waste pickup and disposal.[22]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • § 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

  • 1910.133 - Eye and face protection. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.133 - Eye and face protection. CustomsMobile. [Link]

  • Occupational Safety and Health Admin., Labor § 1910.133. GovInfo. [Link]

  • Eye and face protection. - 1910.133. Compliance Training Partners. [Link]

  • First Aid: Chemical Exposure. UMass Memorial Health. [Link]

  • Ester Disposal. Chemtalk. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • First aid for chemicals. Hesperian Health Guides. [Link]

  • SDS – SECTION 4. Society for Chemical Hazard Communication. [Link]

  • Chemical First Aid. EAS Safety Information Site. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • SAFETY DATA SHEET. P&G. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]

  • Cryogenic Liquid PPE. Princeton EHS. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • FACT Sheet - Glove Selection. Regulations.gov. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Disposal of Chemical Waste. Safety Office. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]

  • Everything You Need to Know About Chemical Resistant Gloves. HANVO Safety. [Link]

  • Cryogenic Personal Protective Equipment. Heathrow Scientific. [Link]

  • PPE Selection Guide – Cryogens. Environment, Health, and Safety. [Link]

  • Cyclohexane - Safety Data Sheet. Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate
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4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate
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